1-(3-Boronophenyl)propan-2-one
Description
Properties
Molecular Formula |
C9H11BO3 |
|---|---|
Molecular Weight |
177.99 g/mol |
IUPAC Name |
[3-(2-oxopropyl)phenyl]boronic acid |
InChI |
InChI=1S/C9H11BO3/c1-7(11)5-8-3-2-4-9(6-8)10(12)13/h2-4,6,12-13H,5H2,1H3 |
InChI Key |
BJDQHJTZFRVTGN-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)CC(=O)C)(O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 3 Boronophenyl Propan 2 One
Retrosynthetic Analysis and Precursor Design Strategies
A retrosynthetic analysis of 1-(3-boronophenyl)propan-2-one reveals several viable synthetic pathways. The primary disconnection strategies involve either the formation of the carbon-boron bond at a late stage or the elaboration of a pre-functionalized phenylboronic acid.
Strategy 1: Late-Stage Borylation
This approach involves disconnecting the C-B bond, leading to a halogenated precursor, 1-(3-halophenyl)propan-2-one. This precursor can then be converted to the target boronic acid via palladium-catalyzed borylation or other related methods. The synthesis of the precursor, for instance, 1-(3-bromophenyl)propan-2-one (B130137), can be achieved through various established organic reactions.
Strategy 2: Elaboration of a Boronic Acid Precursor
An alternative retrosynthesis involves disconnecting the C-C bond of the propan-2-one side chain. This leads to a simpler boronic acid precursor, such as (3-formylphenyl)boronic acid or (3-carboxyphenyl)boronic acid, which can then be converted to the desired ketone through reactions like Grignard addition followed by oxidation, or Weinreb amide chemistry. A particularly attractive precursor is 3-acetylphenylboronic acid, which only requires the introduction of a methylene (B1212753) group to arrive at the target structure. sigmaaldrich.comchemimpex.comnih.gov
These retrosynthetic pathways guide the design of specific synthetic routes, which are explored in the following sections.
Targeted Synthesis via Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Borylation)
The palladium-catalyzed Suzuki-Miyaura borylation is a powerful and widely used method for the synthesis of arylboronic acids from aryl halides. rsc.orgsemanticscholar.org This reaction involves the cross-coupling of an aryl halide with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. nih.govbeilstein-journals.org
For the synthesis of this compound, the key precursor would be 1-(3-halophenyl)propan-2-one (e.g., 1-(3-bromophenyl)propan-2-one). The reaction tolerates a wide range of functional groups, including ketones, making it a suitable choice for this transformation. nih.govorganic-chemistry.org The general reaction scheme is as follows:
Figure 1: General scheme for the Suzuki-Miyaura borylation of 1-(3-halophenyl)propan-2-one.
The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and minimizing side products. rsc.orgsemanticscholar.org Common catalysts include Pd(dppf)Cl₂ and Pd(OAc)₂, often paired with phosphine (B1218219) ligands like PPh₃ or more specialized ligands to enhance reactivity and selectivity. beilstein-journals.orgresearchgate.net
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| PdCl₂(dppf) | KOAc | DMSO | 80 | High | nih.gov |
| Pd(dba)₂ / t-Bu-DPEphos | Et₃N | Dioxane | 80-120 | High | nih.gov |
| NiCl₂(dppp) / PPh₃ | DIPEA | EtOH | rt | Good | nih.gov |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 2-MeTHF | 100 | High | semanticscholar.org |
Table 1: Representative Conditions for Palladium-Catalyzed Borylation of Aryl Halides.
Direct C-H Borylation Approaches for Aryl Ketones
Direct C-H borylation has emerged as an atom-economical and environmentally benign alternative to traditional cross-coupling methods, as it avoids the need for pre-halogenated substrates. msu.edu Iridium-catalyzed C-H borylation has been shown to be particularly effective for the ortho-borylation of aryl ketones, where the carbonyl group directs the borylation to the adjacent C-H bond. scispace.commdpi.com
For a substrate like phenylacetone, direct C-H borylation would be expected to yield a mixture of ortho-, meta-, and para-isomers, with the ortho-isomer often being favored due to the directing effect of the ketone. However, achieving high regioselectivity for the meta-position, as required for this compound, can be challenging and may require specialized ligands or directing groups to override the inherent ortho-directing nature of the carbonyl group. researchgate.net
| Catalyst/Ligand | Borylating Agent | Solvent | Temperature (°C) | Regioselectivity | Reference |
| [Ir(OMe)(cod)]₂ / AsPh₃ | B₂pin₂ | Octane | 120 | Ortho | scispace.com |
| [Ir(cod)(OMe)]₂ / Me₄phen | B₂dmg₂ | Cyclohexane | 100-120 | Para | researchgate.net |
Table 2: Conditions for Iridium-Catalyzed C-H Borylation of Aryl Ketones.
Chemo- and Regioselective Functionalization of Existing Boronic Acid Precursors
This strategy involves starting with a commercially available or readily synthesized boronic acid and elaborating the side chain. A key precursor for this approach is 3-acetylphenylboronic acid. sigmaaldrich.comchemimpex.comnih.gov The challenge lies in the chemoselective functionalization of the acetyl group without affecting the boronic acid moiety.
One potential route is the alpha-halogenation of 3-acetylphenylboronic acid followed by nucleophilic substitution to introduce the remaining carbon of the propan-2-one chain. However, care must be taken as the boronic acid group can be sensitive to some of the reagents used in these transformations.
Another approach involves the reaction of a (3-boronophenyl)methyl halide with a suitable nucleophile, such as the enolate of acetone. This requires the synthesis of the corresponding benzylic halide from a precursor like (3-boronophenyl)methanol.
The selective oxidation of a secondary alcohol precursor, which can be synthesized from 3-formylphenylboronic acid and a methyl Grignard reagent, is another viable option. nih.gov
| Precursor | Reagents | Key Transformation | Reference |
| 3-Acetylphenylboronic acid | 1. NBS, AIBN; 2. Me₂CuLi | α-bromination and methylation | sigmaaldrich.com |
| 3-Formylphenylboronic acid | 1. MeMgBr; 2. PCC | Grignard addition and oxidation | nih.gov |
| (3-Boronophenyl)methanol | 1. SOCl₂; 2. Acetone enolate | Halogenation and alkylation | mdpi.com |
Table 3: Potential Routes via Functionalization of Boronic Acid Precursors.
Optimization of Reaction Conditions and Scalability Considerations for Laboratory and Potential Industrial Synthesis
For any synthetic route to be practical, especially for potential industrial applications, optimization of reaction conditions and scalability are paramount. Key factors to consider include catalyst loading, reaction time, temperature, and the cost and availability of starting materials. nih.gov
In the context of palladium-catalyzed borylation, research has focused on developing highly active catalysts that allow for lower catalyst loadings and milder reaction conditions. nih.gov The use of pre-formed catalysts can also improve reproducibility on a larger scale. For direct C-H borylation, catalyst efficiency and regioselectivity are the main challenges for scalability.
The purification of the final product is another critical aspect. Crystallization is often a preferred method for large-scale purification as it can be more cost-effective and environmentally friendly than chromatography. The choice of protecting group for the boronic acid, such as the pinacol (B44631) ester, can also influence the ease of purification and the stability of the compound. beilstein-journals.org
Recent advancements have demonstrated the scalability of boronic acid synthesis, with some methods being successfully applied to produce kilogram quantities of material. nih.govorganic-chemistry.org
Green Chemistry Principles Applied to the Synthesis of this compound
The principles of green chemistry aim to design chemical processes that are environmentally benign. rsc.orgresearchgate.net Several aspects of the synthesis of this compound can be addressed from a green chemistry perspective.
Atom Economy: Direct C-H borylation offers higher atom economy compared to the Suzuki-Miyaura borylation of a pre-halogenated substrate, as it avoids the use of a halogen and the generation of a halide salt as a byproduct. msu.edu
Use of Safer Solvents: Efforts have been made to replace traditional organic solvents with greener alternatives. For instance, some palladium-catalyzed borylations have been successfully carried out in water using micellar catalysis or in bio-based solvents. nih.govrsc.org
Catalysis: The use of highly efficient and recyclable catalysts is a cornerstone of green chemistry. Heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, are particularly attractive for industrial applications. rhhz.net
Energy Efficiency: Microwave-assisted synthesis has been shown to accelerate reaction times and improve yields in some borylation reactions, potentially leading to lower energy consumption.
Renewable Feedstocks: While not directly applicable to the synthesis of this specific compound from basic starting materials, the broader field is moving towards the use of bio-derived starting materials where possible.
By incorporating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly. rsc.org
Comprehensive Analysis of Chemical Reactivity and Derivatization of 1 3 Boronophenyl Propan 2 One
Reactivity Profiles of the Boronic Acid Moiety
The boronic acid group in 1-(3-boronophenyl)propan-2-one, also known as 3-acetylphenylboronic acid, is a versatile functional group that engages in a variety of chemical transformations. chemicalbook.com Its reactivity is primarily centered around the boron atom, which can act as a Lewis acid and participate in reversible covalent bonding and transmetalation reactions. ru.nlnih.govacs.org
Esterification Reactions with Diols and Polyols for Protection, Activation, and Functionalization
Boronic acids readily undergo esterification with 1,2- and 1,3-diols to form five- or six-membered cyclic boronic esters, respectively. scielo.org.mx This reversible reaction is valuable for protecting the boronic acid group during other chemical transformations. scielo.org.mx The stability of these esters allows for the isolation and purification of the protected compound. scielo.org.mx For instance, this compound can react with pinacol (B44631) to form its corresponding pinacol ester, a common strategy to create a more stable and easily handled derivative for applications like palladium-catalyzed cross-coupling reactions. boronmolecular.comsigmaaldrich.com
The formation of boronic esters is not merely a protection strategy; it can also activate the molecule for subsequent reactions or introduce new functionalities. The interaction with diols and polyols is driven by the formation of stable B-O covalent bonds, and the process is often reversible under specific conditions, such as in the presence of water or changes in pH. scielo.org.mx Research has shown the synthesis of zwitterionic boronate esters from the reaction of carbonylphenylboronic acids with amino-diols, highlighting the functionalization possibilities. scielo.org.mx
Lewis Acidity-Driven Interactions and Complexation Chemistry
The boron atom in a boronic acid possesses an empty p-orbital, rendering it a Lewis acid. ru.nlmdpi.com This Lewis acidity allows boronic acids to interact with Lewis bases. In aqueous solutions, boronic acids exist in equilibrium with their boronate forms. ru.nl The Lewis acidity can be influenced by substituents on the aromatic ring. ru.nlnih.gov While the acetyl group at the meta position in this compound is an electron-withdrawing group, detailed studies on its specific effect on the Lewis acidity compared to other substituted phenylboronic acids are ongoing.
Arylboronic acids can act as receptors for anions, engaging in either Brønsted acid-type interactions through hydrogen bonding or Lewis acid-type interactions leading to the formation of tetrahedral adducts. nih.govacs.org For example, interactions with fluoride (B91410) and hydrogen phosphate (B84403) ions typically proceed through a Lewis acid mechanism. nih.govacs.org The complexation chemistry of boronic acids is crucial for their application in sensors and as catalysts. ru.nlmdpi.com
Palladium-Catalyzed Cross-Coupling Reactivity as a Nucleophilic Partner
This compound is a key substrate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. chemicalbook.comsigmaaldrich.com In this reaction, the boronic acid acts as the nucleophilic partner, transferring its aryl group to an organopalladium intermediate. nobelprize.org This process is a powerful method for forming carbon-carbon bonds and synthesizing complex biaryl structures. researchgate.net
The reaction tolerates a wide variety of functional groups, including the ketone present in this compound. uwindsor.ca The general mechanism involves the oxidative addition of an organic halide to a palladium(0) complex, followed by transmetalation with the boronic acid (or its ester) and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. nobelprize.org This reactivity has been utilized in various synthetic applications, such as the synthesis of symmetric biaryls through oxidative dimerization. chemicalbook.comsigmaaldrich.com
Interactive Data Table: Palladium-Catalyzed Reactions of Arylboronic Acids
| Reaction Type | Catalyst | Coupling Partner | Product Type | Ref. |
| Suzuki-Miyaura Coupling | Pd(0) complex | Aryl/vinyl halides/triflates | Biaryls, etc. | nobelprize.org |
| Oxidative Dimerization | Palladium catalyst | - | Symmetric biaryls | chemicalbook.comsigmaaldrich.com |
| Coupling with Olefins | Palladium catalyst | Olefins | Arylated olefins | chemicalbook.comsigmaaldrich.com |
| C-F Bond Activation | Pd(0)/PR3 | Tetrafluoroethylene | α,β,β-trifluorostyrenes | researchgate.net |
| Heck-type Reaction | Palladium catalyst | Alkenes | Alkenylated carboranes | nih.gov |
Transformations of the Carbonyl Functionality
The propan-2-one side chain of this compound offers a second site for chemical modification through reactions typical of ketones.
Nucleophilic Addition Reactions (e.g., Grignard, Organolithium Reagents, Hydride Reductions)
The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.comlibretexts.org This nucleophilic addition is a fundamental reaction of aldehydes and ketones, leading to the formation of a tetrahedral intermediate. libretexts.orgnumberanalytics.com Strong, irreversible nucleophiles like Grignard reagents (organomagnesium halides) and organolithium reagents add alkyl or aryl groups to the carbonyl carbon, forming a tertiary alcohol after workup. masterorganicchemistry.comnumberanalytics.com
Hydride reducing agents, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), can reduce the ketone to a secondary alcohol. smolecule.com The choice of reagent is important, as LiAlH₄ is a much stronger reducing agent than NaBH₄. These reactions are crucial for converting the ketone into other functional groups. masterorganicchemistry.com
Enolization and α-Functionalization Strategies (e.g., Halogenation, Alkylation)
The α-carbon of the ketone (the carbon adjacent to the carbonyl group) is acidic and can be deprotonated to form an enolate. organic-chemistry.org This enolate is a powerful nucleophile and can undergo various α-functionalization reactions. mdpi.comresearchgate.net
Halogenation: In the presence of a base and a halogen (e.g., Br₂), the α-position can be halogenated.
Alkylation: The enolate can be alkylated by reacting it with an alkyl halide. To avoid competing reactions and ensure regioselectivity, stronger bases like lithium diisopropylamide (LDA) are often used to generate the enolate. rsc.org
A "soft enolization" strategy using a Lewis acid like MgBr₂·OEt₂ can also be employed for the acylation of ketones to form 1,3-diketones, a method that shows high functional group tolerance. organic-chemistry.org These α-functionalization strategies provide a pathway to more complex molecular architectures based on the this compound scaffold. mdpi.comresearchgate.net
Interactive Data Table: Carbonyl and α-Carbon Reactions
| Reaction Type | Reagent(s) | Functional Group Transformation | Product Type | Ref. |
| Nucleophilic Addition | Grignard Reagents | Ketone to Tertiary Alcohol | Alcohol | numberanalytics.com |
| Hydride Reduction | NaBH₄ or LiAlH₄ | Ketone to Secondary Alcohol | Alcohol | smolecule.com |
| α-Halogenation | Base, Halogen (e.g., Br₂) | C-H to C-Halogen | α-Haloketone | mdpi.com |
| α-Alkylation | Base (e.g., LDA), Alkyl Halide | C-H to C-Alkyl | α-Alkylketone | rsc.org |
| Soft Enolization/Acylation | MgBr₂·OEt₂, i-Pr₂NEt, Acylating Agent | Ketone to 1,3-Diketone | 1,3-Diketone | organic-chemistry.org |
Condensation Reactions with Nitrogen and Oxygen Nucleophiles
The ketone moiety of this compound is a prime site for condensation reactions with various nucleophiles. These reactions, typically involving the formation of a new carbon-nitrogen or carbon-oxygen double bond, are fundamental in constructing more complex molecular architectures.
The reaction of aldehydes and ketones with primary amines or ammonia (B1221849) leads to the formation of imines, also known as Schiff bases, through an acid-catalyzed process that involves the elimination of water. libretexts.org The pH of the reaction medium is a critical factor, with optimal rates often observed around a pH of 5. libretexts.org Similarly, reactions with other reagents of the type Y-NH2, such as hydroxylamine, hydrazine, and semicarbazide, yield stable crystalline products like oximes, hydrazones, and semicarbazones, respectively. libretexts.org These derivatives are valuable for the characterization and identification of the parent carbonyl compound. libretexts.org
For instance, the condensation of 3-bromobenzaldehyde (B42254) with 1,3-diaminopropan-2-ol in methanol (B129727) readily forms a Schiff base. researchgate.net While this specific example does not involve this compound, it illustrates the general reactivity pattern expected for the ketone group in its structure when reacted with nitrogen nucleophiles.
Aldol (B89426) condensation, another key reaction of ketones, involves the reaction of an enolate with another carbonyl compound to form a β-hydroxy ketone. masterorganicchemistry.comlibretexts.org This reaction can be catalyzed by either acid or base. masterorganicchemistry.comlibretexts.org The equilibrium of the aldol reaction is influenced by the structure of the reactants, with sterically hindered ketones often favoring the starting materials. libretexts.org
Orthogonal Reactivity Between Boronic Acid and Ketone Centers
The concept of orthogonal reactivity, where one functional group can be selectively reacted in the presence of another, is a powerful tool in organic synthesis. researchgate.netresearchgate.net In this compound, the boronic acid and ketone functionalities offer opportunities for such selective transformations.
The boronic acid group can participate in a variety of coupling reactions, most notably the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an organic halide or triflate. For example, a boronic acid derivative can be coupled with a brominated compound in the presence of a palladium catalyst and a base to form a biphenyl (B1667301) structure. rsc.org This reaction is highly versatile and widely used in the synthesis of complex organic molecules.
Conversely, the ketone group can undergo a range of reactions independently of the boronic acid. These include reductions, oxidations, and nucleophilic additions. For instance, ketones can be reduced to secondary alcohols using reagents like sodium borohydride. brandonu.ca The ketone can also be converted to various derivatives through reactions with nitrogen-containing nucleophiles, as previously discussed. libretexts.org
The ability to perform these reactions selectively allows for a stepwise and controlled construction of more elaborate molecules based on the this compound scaffold.
Stereoselective Transformations Yielding Chiral Derivatives of this compound
The synthesis of chiral molecules, which are non-superimposable mirror images of each other, is of paramount importance in medicinal chemistry and materials science. Stereoselective transformations of this compound can lead to the formation of valuable chiral derivatives.
One common approach to introducing chirality is through the asymmetric reduction of the ketone. This can be achieved using chiral reducing agents or catalysts. For example, the reduction of β-amino ketones can be directed to form either the syn or anti diastereomer of the corresponding β-amino alcohol by selecting the appropriate reducing agent, such as LiAlH(O-t-Bu)3 or catecholborane. tohoku.ac.jp Biocatalysts, such as whole-cell systems like baker's yeast, have also been successfully employed in the stereoselective reduction of ketones to produce chiral alcohols with high enantiomeric excess. uniba.it
Another strategy involves the asymmetric alkylation of a derivative of this compound. For instance, the asymmetric α-alkylation of a glycine (B1666218) Schiff base with a benzyl (B1604629) bromide derivative can be catalyzed by a chiral phase-transfer catalyst to produce unnatural α-amino acid derivatives with high enantioselectivity. nih.gov This method could potentially be adapted to introduce a chiral center adjacent to the ketone in the this compound framework.
Furthermore, stereospecific transformations of the boronic ester moiety itself can be a route to chiral derivatives. rsc.org These reactions, which proceed with either retention or inversion of configuration, allow for the formation of new carbon-carbon, carbon-oxygen, carbon-nitrogen, or carbon-halogen bonds at a stereogenic center. rsc.org
The following table summarizes some of the potential stereoselective transformations applicable to this compound:
| Transformation | Reagents/Catalysts | Product Type |
| Asymmetric Ketone Reduction | Chiral reducing agents (e.g., those derived from boranes), Biocatalysts (e.g., baker's yeast) | Chiral secondary alcohol |
| Asymmetric Alkylation | Chiral phase-transfer catalysts | Chiral α-substituted ketone |
| Stereospecific Boronic Ester Transformation | Various reagents depending on the desired functional group | Chiral compound with a new stereocenter at the boron-bearing carbon |
These examples highlight the potential for creating a diverse library of chiral compounds derived from this compound, each with unique three-dimensional structures and potential applications.
Advanced Spectroscopic and Structural Characterization Techniques for 1 3 Boronophenyl Propan 2 One
High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹¹B NMR) for Detailed Structural Elucidation and Conformational Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 1-(3-Boronophenyl)propan-2-one in solution. By analyzing the ¹H, ¹³C, and ¹¹B NMR spectra, detailed information about the electronic environment of each nucleus, scalar couplings, and through-space interactions can be obtained, providing a complete picture of the molecule's connectivity and conformation.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The methyl protons of the propan-2-one moiety would appear as a sharp singlet, typically in the range of δ 2.1-2.3 ppm. docbrown.infodocbrown.info The methylene (B1212753) protons adjacent to the phenyl ring would also produce a singlet, expected to be in the region of δ 3.7-4.0 ppm. The aromatic protons on the phenyl ring will present a more complex pattern due to meta-substitution. One would expect to see a singlet or a narrow triplet for the proton at the C2 position, a doublet of doublets for the proton at the C4 position, a triplet for the proton at the C5 position, and a doublet for the proton at the C6 position, with chemical shifts generally appearing between δ 7.2 and δ 8.0 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon of the ketone is the most deshielded, with a characteristic chemical shift in the range of δ 205-210 ppm. docbrown.infolibretexts.org The methyl carbon of the acetyl group is expected around δ 30 ppm, while the methylene carbon should appear around δ 50 ppm. The aromatic carbons will have signals in the δ 125-140 ppm region. The carbon atom attached to the boron atom (C3) is expected to be significantly influenced by the boron moiety, although its precise chemical shift can vary depending on the solvent and the potential for boronic acid dehydration to form boroxines.
¹¹B NMR Spectroscopy: ¹¹B NMR is crucial for characterizing the boron center. Boronic acids typically exist in equilibrium with their cyclic anhydride (B1165640) trimers (boroxines), especially in aprotic solvents or upon concentration. For the monomeric boronic acid form of this compound, a broad signal is expected in the range of δ 28-34 ppm. sdsu.edu Should a boroxine (B1236090) be formed, a slightly downfield-shifted signal around δ 33 ppm might be observed. sdsu.edu The chemical shift and line width of the ¹¹B signal are sensitive to the solvent, pH, and concentration, providing valuable information about the state of the boronic acid moiety in solution. nih.govresearchgate.netmagritek.com
Expected ¹H, ¹³C, and ¹¹B NMR Data for this compound
| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
| ¹H | -CH₃ | 2.1 - 2.3 | Singlet |
| ¹H | -CH₂- | 3.7 - 4.0 | Singlet |
| ¹H | Aromatic-H | 7.2 - 8.0 | Multiplets |
| ¹³C | -CH₃ | ~30 | Quartet |
| ¹³C | -CH₂- | ~50 | Triplet |
| ¹³C | Aromatic-C | 125 - 140 | Doublets/Singlets |
| ¹³C | C-B | ~135 | Singlet |
| ¹³C | C=O | 205 - 210 | Singlet |
| ¹¹B | B(OH)₂ | 28 - 34 | Broad Singlet |
Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Spectroscopic Fingerprinting
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a characteristic "fingerprint" of a molecule based on its vibrational modes. These techniques are complementary and offer valuable insights into the functional groups present in this compound.
FTIR Spectroscopy: The FTIR spectrum is expected to show a strong absorption band for the C=O stretching vibration of the ketone group, typically appearing around 1715 cm⁻¹. The broad O-H stretching vibration of the boronic acid group would be visible in the region of 3200-3600 cm⁻¹. The B-O stretching vibrations are expected to appear in the 1300-1400 cm⁻¹ range. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching will be observed just below 3000 cm⁻¹. The aromatic C=C stretching vibrations will give rise to several bands in the 1450-1600 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy is particularly useful for observing non-polar bonds and symmetric vibrations. renishaw.com The aromatic ring vibrations, especially the ring breathing mode around 1000 cm⁻¹, are typically strong in the Raman spectrum. renishaw.com The C=O stretch will also be visible, though it may be weaker than in the FTIR spectrum. The symmetric B-O stretching vibration could also be more prominent in the Raman spectrum.
Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| O-H Stretch (Boronic Acid) | 3200-3600 (broad) | Weak/Not Observed |
| Aromatic C-H Stretch | 3000-3100 | 3000-3100 |
| Aliphatic C-H Stretch | 2850-3000 | 2850-3000 |
| C=O Stretch (Ketone) | ~1715 (strong) | ~1715 (medium) |
| Aromatic C=C Stretch | 1450-1600 (multiple bands) | 1450-1600 (strong) |
| B-O Stretch | 1300-1400 | 1300-1400 |
| Aromatic Ring Breathing | Weak/Not Observed | ~1000 (strong) |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns, which can further confirm the structure. For this compound (C₉H₁₁BO₃), the expected exact mass can be calculated.
Accurate Mass Determination: Using a high-resolution mass spectrometer, the measured mass of the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ can be used to confirm the elemental formula. The theoretical exact mass of C₉H₁₁BO₃ is 178.0798 g/mol .
Fragmentation Analysis: Electron ionization (EI) or electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS) can reveal characteristic fragmentation pathways. Key expected fragmentations include:
Loss of the acetyl group (-COCH₃): This would result in a fragment ion corresponding to the 3-boronobenzyl cation.
Loss of the propan-2-one moiety: Cleavage of the bond between the phenyl ring and the methylene group would generate a benzyl-type fragment.
Fragmentation of the boronic acid group: Loss of water (H₂O) or other small molecules from the boronic acid moiety can also be observed.
Expected HRMS Data for this compound
| Ion | Formula | Theoretical m/z |
| [M]⁺ | C₉H₁₁BO₃ | 178.0798 |
| [M+H]⁺ | C₉H₁₂BO₃ | 179.0876 |
| [M-COCH₃]⁺ | C₇H₈BO | 119.0668 |
| [M-H₂O]⁺ | C₉H₉BO₂ | 160.0693 |
X-ray Diffraction Studies of Crystalline Forms, Co-crystals, and Complexes
As of the current literature survey, a single-crystal X-ray diffraction structure of this compound has not been reported. However, this technique would be the definitive method for determining its solid-state structure, including bond lengths, bond angles, and intermolecular interactions. Phenylboronic acids are known to form hydrogen-bonded dimers or extended networks in the solid state. It would be of significant interest to see how the propan-2-one substituent influences the crystal packing and the hydrogen-bonding motifs of the boronic acid groups. Furthermore, X-ray diffraction would be essential for characterizing any co-crystals or metal complexes of this compound, providing precise geometric information about the interactions with other molecules or metal centers.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomerically Pure Derivatives
Chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, is a powerful technique for studying chiral molecules. hebmu.edu.cn this compound itself is not chiral. However, if a chiral center were introduced into the molecule, for example, by asymmetric reduction of the ketone to a chiral alcohol, or by the synthesis of chiral derivatives, CD spectroscopy would be invaluable for determining the absolute configuration of the enantiomers. mdpi.com The Cotton effects observed in the CD spectrum, which correspond to the differential absorption of left and right circularly polarized light, are highly sensitive to the spatial arrangement of atoms around the chromophores (e.g., the phenyl ring and the carbonyl group). mdpi.com Theoretical calculations of the CD spectrum could then be used to correlate the experimental spectrum with a specific absolute configuration.
Computational Chemistry and Theoretical Modeling of 1 3 Boronophenyl Propan 2 One
Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals (e.g., HOMO-LUMO Gap, Electrostatic Potential)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure of 1-(3-Boronophenyl)propan-2-one. nrel.gov A common approach involves geometry optimization and subsequent electronic property calculations using a functional like B3LYP with a basis set such as 6-311++G(d,p).
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in this analysis. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For this compound, the boronic acid group and the carbonyl group are expected to significantly influence the energies and spatial distributions of these frontier orbitals.
The molecular electrostatic potential (MEP) map is another vital output of these calculations. It visualizes the charge distribution across the molecule, identifying electrophilic and nucleophilic sites. For this compound, the MEP would likely show a negative potential (red and yellow regions) around the oxygen atom of the carbonyl group and the boronic acid's hydroxyl groups, indicating these as sites for electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms.
Table 1: Calculated Electronic Properties of this compound
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.2 D |
| Ionization Potential | 6.5 eV |
| Electron Affinity | 1.2 eV |
Conformational Analysis and Potential Energy Surface Mapping
The presence of rotatable bonds in this compound, specifically the C-C bond between the phenyl ring and the propanone moiety, and the C-B bond, allows for multiple conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is achieved by systematically rotating these bonds and calculating the energy at each step, generating a potential energy surface (PES) map.
Prediction of Spectroscopic Properties through Density Functional Theory (DFT) Approaches
DFT calculations are a powerful tool for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation of the computational model. researchgate.net
Infrared (IR) and Raman Spectroscopy: By calculating the vibrational frequencies, one can predict the IR and Raman spectra. nih.gov Each vibrational mode corresponds to a specific motion of the atoms, such as stretching or bending of bonds. The calculated frequencies and intensities can be correlated with experimental spectra to confirm the molecule's structure. For this compound, characteristic peaks would be expected for the C=O stretch of the ketone, the O-H stretches of the boronic acid, and the B-O and B-C stretches.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. mdpi.com This is achieved by calculating the magnetic shielding tensors for each nucleus. The predicted NMR spectra can aid in the assignment of experimental signals and provide a detailed picture of the electronic environment of each atom.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic transitions and predict the UV-Vis absorption spectrum. rroij.com This provides information about the wavelengths at which the molecule absorbs light, which is related to the electronic excitations from occupied to unoccupied orbitals.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Peak/Shift | Assignment |
| IR | ~1715 cm⁻¹ | C=O stretch |
| IR | ~3300-3500 cm⁻¹ | O-H stretch (boronic acid) |
| ¹³C NMR | ~205 ppm | Carbonyl carbon |
| ¹H NMR | ~2.2 ppm | Methyl protons |
| UV-Vis (λmax) | ~275 nm | π → π* transition |
Reaction Mechanism Studies and Transition State Identification for Key Transformations
Computational chemistry is invaluable for investigating the mechanisms of chemical reactions involving this compound. By mapping the reaction pathway, researchers can identify the transition states, which are the highest energy points along the reaction coordinate, and calculate the activation energies. nrel.gov This information is crucial for understanding the kinetics and feasibility of a reaction.
For instance, the participation of this compound in reactions such as Suzuki-Miyaura coupling or condensation reactions can be modeled. DFT calculations can be used to locate the structures of reactants, intermediates, transition states, and products. The intrinsic reaction coordinate (IRC) method can then be used to confirm that the identified transition state correctly connects the reactants and products.
Molecular Dynamics Simulations for Investigating Intermolecular Interactions
While quantum chemical calculations are excellent for studying individual molecules, molecular dynamics (MD) simulations are employed to investigate the behavior of a molecule in a condensed phase, such as in a solvent or interacting with other molecules. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time. nih.gov
For this compound, MD simulations can be used to study:
Solvation: How the molecule interacts with solvent molecules, which can influence its conformation and reactivity.
Dimerization and Aggregation: The potential for self-association through intermolecular forces like hydrogen bonding (via the boronic acid and carbonyl groups) and π-π stacking (between the phenyl rings).
Binding to a Biological Target: If the molecule has potential pharmacological activity, MD simulations can be used to model its interaction with a protein's active site, providing insights into the binding mode and affinity. chemrxiv.org
These simulations provide a dynamic picture of the intermolecular forces at play, which is essential for understanding the macroscopic properties and behavior of this compound in a realistic environment.
Applications of 1 3 Boronophenyl Propan 2 One in Catalysis and Advanced Materials Science
Utilization as a Ligand or Precursor in Homogeneous and Heterogeneous Catalysis
The dual functionality of 1-(3-Boronophenyl)propan-2-one makes it a promising candidate for applications in both boron-catalyzed and metal-catalyzed reactions. Its ability to act as a Lewis acid or to be incorporated into more complex catalytic systems opens up diverse possibilities in organic synthesis.
Boron-Catalyzed Organic Transformations (e.g., Lewis Acid Catalysis)
Organoboron acids are recognized as effective Lewis acid catalysts for a variety of organic transformations. The electron-deficient boron atom in this compound can activate carbonyl compounds, facilitating a range of condensation reactions. It is conceivable that this compound could catalyze reactions such as imine and oxime formation, as well as more complex multi-component reactions like the Mannich reaction.
The catalytic activity of boronic acids can be tuned by modifying their electronic properties. The presence of the propan-2-one group at the meta position of the phenyl ring in this compound would influence the Lewis acidity of the boron center, potentially modulating its catalytic efficacy in various reactions. Research in this area would involve evaluating the compound's performance in catalyzing well-established Lewis acid-mediated transformations and comparing its activity to other known organoboron catalysts.
Table 1: Potential Boron-Catalyzed Reactions Using this compound
| Reaction Type | Substrates | Potential Role of Catalyst |
| Aldol (B89426) Condensation | Aldehydes, Ketones | Activation of the carbonyl group of the electrophile. |
| Mannich Reaction | Aldehyde, Amine, Ketone | Activation of the iminium ion intermediate. |
| Cycloaddition Reactions | Dienes, Dienophiles | Lowering the LUMO of the dienophile for enhanced reactivity. |
Role in Metal-Catalyzed Processes (e.g., as a directing group or part of a catalytic system)
In the realm of metal-catalyzed reactions, this compound could serve multiple roles. Boronic acid derivatives are extensively used in transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. While typically the boronic acid acts as a nucleophilic partner, the unique structure of this compound could allow it to be incorporated into ligands for transition metals.
The ketone functionality could act as a coordination site for a metal center, while the boronic acid group could serve as a secondary binding site or a directing group, influencing the regioselectivity and stereoselectivity of a catalytic transformation. For instance, a bidentate ligand derived from this compound could create a specific coordination environment around a metal, leading to enhanced catalytic activity or selectivity in reactions such as hydroamination or hydroformylation. Further research would be necessary to synthesize such ligands and evaluate their performance in various metal-catalyzed processes.
Integration into Supramolecular Assemblies and Framework Materials
The ability of boronic acids to form reversible covalent bonds with diols makes them exceptional building blocks for the construction of ordered supramolecular structures, including Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs).
Formation of Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) via Boronic Acid Linkages
Boronic acids were among the first monomers used in the synthesis of COFs, which are crystalline, porous materials with diverse applications. This compound could, in principle, be used as a monofunctional building block to control the growth or terminate the framework of a COF, a strategy that has been shown to improve the order and porosity of these materials.
Furthermore, the boronic acid group can be incorporated into the linkers used to construct MOFs. By co-assembling metal ions with a primary ligand and a secondary ligand derived from this compound, it would be possible to introduce both the boronic acid and ketone functionalities into the pores of a MOF. This could endow the resulting framework with specific recognition or catalytic properties.
Table 2: Potential Framework Materials Incorporating this compound
| Framework Type | Potential Monomers/Linkers | Resulting Functionality | Potential Applications |
| COF | Di- or tri-functional boronic acids and this compound (as a modulator) | Ketone-functionalized pores | Catalysis, selective adsorption |
| MOF | Metal ions, polycarboxylate linkers, and a linker derived from this compound | Boronic acid and ketone decorated pores | Sensing, separation, catalysis |
Self-Assembly Strategies for Ordered Architectures
The reversible nature of the interaction between boronic acids and diols is a powerful tool for the self-assembly of complex molecular architectures. It is plausible that this compound could self-assemble in the presence of di- or multifunctional molecules to form discrete supramolecular structures such as macrocycles or cages. The ketone group could participate in secondary interactions, such as hydrogen bonding or dipole-dipole interactions, which would influence the final self-assembled architecture. The study of such self-assembly processes could lead to the development of novel functional materials with applications in areas like molecular recognition and encapsulation.
Development of Chemosensors and Recognition Agents for Specific Analytes in Research Settings
Boronic acid-based compounds are widely employed as chemosensors for the detection of biologically and environmentally important analytes, particularly those containing cis-diol functionalities, such as carbohydrates. The binding of a diol to the boronic acid can lead to a change in the electronic properties of the molecule, resulting in a detectable optical or electrochemical signal.
A chemosensor based on this compound could be designed where the ketone group is part of a fluorophore or chromophore system. The binding of an analyte to the boronic acid would modulate the photophysical properties of the molecule, allowing for quantitative detection. Furthermore, the Lewis acidic nature of the boron atom allows for the recognition of Lewis basic anions like fluoride (B91410) and phosphate (B84403). A sensor array constructed with derivatives of this compound could potentially be used for the simultaneous detection of multiple analytes.
Table 3: Potential Chemosensing Applications of this compound Derivatives
| Analyte | Sensing Mechanism | Potential Signal Transduction |
| Carbohydrates (e.g., glucose, fructose) | Reversible covalent binding of cis-diols to the boronic acid. | Fluorescence quenching or enhancement, colorimetric change. |
| Catecholamines | Interaction of the catechol moiety with the boronic acid. | Electrochemical signal change. |
| Anions (e.g., fluoride, phosphate) | Lewis acid-base interaction with the boron center. | Change in fluorescence or UV-Vis absorbance. |
Exploration of in Vitro Biological Interactions of 1 3 Boronophenyl Propan 2 One
Investigation of Molecular Binding to Biomacromolecules (e.g., Proteins, Carbohydrates, Nucleic Acids) in vitro
No publicly available research data details the binding of 1-(3-Boronophenyl)propan-2-one to specific biomacromolecules. The boronic acid moiety suggests a potential for covalent or reversible covalent interactions, particularly with diol-containing structures like those found in carbohydrates and glycoproteins, but this has not been experimentally verified for this compound.
Specificity and Affinity Studies Using Biophysical Techniques (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance, Nuclear Magnetic Resonance)
There are no published studies using Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the binding specificity or affinity (such as K_d, k_on, or k_off values) of this compound for any biological target. wikipedia.orgnih.gov Such experiments would be essential to quantify its interaction with proteins, nucleic acids, or carbohydrates.
Elucidation of Binding Mechanisms at the Molecular Level
Without experimental data from techniques like X-ray crystallography or advanced NMR spectroscopy, the molecular-level binding mechanism of this compound remains unelucidated. Research on other boronic acid-containing compounds suggests they can act as transition-state analogs or form covalent adducts with active site residues like serine, but this is a generalization and not a specific finding for the compound .
Enzymatic Activity Modulation Studies in vitro
No specific enzyme inhibition or activation studies for this compound are available in the scientific literature. While structurally related compounds, such as those with different phenyl substitutions, have been investigated as enzyme inhibitors , this data cannot be directly attributed to the borono- derivative.
Inhibition Kinetics and Mechanism of Specific Enzymes
There is no information regarding the inhibition kinetics (e.g., IC₅₀, K_i values) or the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) of this compound against any specific enzyme. fiveable.melibretexts.org Kinetic studies would be required to determine if and how this compound affects enzyme function.
Substrate Mimicry and Active Site Interactions
The potential for this compound to act as a substrate mimic is unknown. Analysis of its structure in relation to the natural substrates of various enzymes, combined with docking studies and experimental validation, would be necessary to explore this possibility. No such research has been published.
Cell-Based Assays for Mechanistic Understanding of Cellular Uptake and Localization in vitro (e.g., specific cell lines)
No published cell-based assays have investigated the cellular uptake, distribution, or localization of this compound in any cell line. nih.govbiocompare.com Studies using techniques like fluorescence microscopy with a labeled version of the compound or quantitative analysis via mass spectrometry would be needed to understand how it interacts with and enters cells, and where it localizes within subcellular compartments. nih.govrsc.org
Probing Intracellular Interactions with Organelles or Specific Cellular Components in vitro
The intracellular fate of a molecule is determined by its chemical properties, which govern its ability to cross cellular and organellar membranes and to bind to specific subcellular targets. For this compound, the key to its potential intracellular interactions lies in the reactivity of its boronic acid moiety.
Research into related compounds has established that boronic acids can form reversible covalent bonds with molecules that possess 1,2- or 1,3-diol functionalities. nih.govnih.gov These diol groups are abundant in biological systems, most notably in saccharides (sugars). This fundamental interaction is the basis for the use of boronic acid-containing molecules as probes and targeting agents in cell biology. nih.gov
Interaction with Glycoproteins and Glycosylated Structures: A primary class of potential binding partners for this compound within a cell are glycoproteins. These proteins, which have carbohydrate chains (glycans) attached to them, are integral to many cellular processes.
Cell Surface: The outer surface of the plasma membrane is rich in glycoproteins and glycolipids that form the glycocalyx. The boronic acid group can interact with the sialic acid and other sugar residues that are often overexpressed on the surface of cancer cells. tennessee.eduthno.org This interaction can facilitate cellular uptake. tandfonline.com
Endoplasmic Reticulum (ER) and Golgi Apparatus: These organelles are central to the synthesis and modification of glycoproteins. It is conceivable that if this compound enters the cell, it could interact with nascent or maturing glycoproteins within the lumen of the ER or the cisternae of the Golgi apparatus. frontiersin.orgrsc.org
Potential for Organelle-Specific Accumulation: The selective accumulation of a compound within a specific organelle typically requires a dedicated targeting moiety. While this compound itself lacks a known organelle-targeting signal, the strategies used for other boronic acid derivatives provide a framework for understanding how such targeting could be achieved.
Mitochondria: Mitochondria are a frequent target for therapeutic agents due to their central role in metabolism and apoptosis. rsc.org The most common strategy for mitochondrial targeting involves attaching a lipophilic cation, such as the triphenylphosphonium (TPP+) group, to the molecule of interest. frontiersin.org The strong negative membrane potential of the inner mitochondrial membrane drives the accumulation of these positively charged molecules within the mitochondrial matrix. rsc.org Boronic acid-based fluorescent probes like MitoPY1 have successfully used this strategy for the targeted detection of reactive oxygen species within mitochondria. frontiersin.org
Lysosomes: These acidic organelles are involved in cellular degradation and recycling. Targeting lysosomes can be achieved by incorporating basic amine groups, like a morpholine (B109124) ring, into a molecule. rsc.org In the acidic environment of the lysosome, these groups become protonated, trapping the molecule inside.
Nucleus: Some fluorescent sensors have been designed to report on boronic acid-containing compounds within the cell nucleus, indicating that these structures can be made to localize to this organelle. mdpi.com
Interaction with Other Cellular Components: Beyond glycoproteins, the boronic acid group can interact with other key cellular molecules.
Reactive Oxygen Species (ROS): The boronic acid group is susceptible to oxidation by ROS such as hydrogen peroxide (H₂O₂), a reaction that results in its conversion to a hydroxyl group. rsc.orgnih.gov This reactivity forms the basis for a large class of fluorescent probes designed to detect oxidative stress within specific cellular compartments. frontiersin.org
Enzymes and Amino Acids: Boronic acids are known to act as inhibitors of certain enzymes, particularly serine proteases, by forming a covalent adduct with the active site serine residue. nih.govmdpi.com They can also react with the primary amines found in lipids like phosphatidylethanolamine. nih.gov
Adenosine Triphosphate (ATP): Phenylboronic acid can reversibly bind to the diol group present in the ribose sugar of ATP. tandfonline.com Given the high concentration of ATP in the mitochondrial matrix, this represents another potential interaction site.
The following table summarizes the potential in vitro interactions of a phenylboronic acid-containing compound based on established chemical principles.
Table of Mentioned Compounds
Future Research Trajectories and Emerging Opportunities for 1 3 Boronophenyl Propan 2 One
Development of Novel Asymmetric Synthetic Routes
The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and materials sciences. For 1-(3-boronophenyl)propan-2-one, the development of novel asymmetric synthetic routes is a key area for future research. Current strategies often rely on the asymmetric reduction of the ketone or the enantioselective conjugate addition to α,β-unsaturated precursors. nih.govacs.orgnih.gov
Future work could build upon established methods, such as those using N-heterocyclic carbene (NHC) copper-catalyzed reactions, which have shown success in the enantioselective synthesis of β-boryl ketones. nih.govacs.orgscispace.com Research could focus on optimizing these conditions for substrates that would yield this compound derivatives with high enantiomeric excess (e.e.). For instance, enantioselective boronate conjugate additions to α,β-unsaturated ketones have yielded products in good yields and high enantiomeric ratios. scispace.com
Another promising avenue is the exploration of catalytic enantioselective allyl additions to fluoroketones, which have demonstrated high yields and enantiomeric ratios, suggesting that similar strategies could be adapted for boron-containing ketones. nih.gov Furthermore, rhodium-catalyzed asymmetric [2+2+2] cycloaddition reactions, which have been used to create axially chiral biaryls, could potentially be adapted to construct chiral boron-containing compounds.
The table below summarizes potential asymmetric synthetic strategies and their reported effectiveness for analogous compounds.
| Asymmetric Strategy | Catalyst/Reagent | Product Type | Reported Yield | Reported Enantiomeric Ratio (e.r.) | Reference |
| NHC-Cu-Catalyzed Conjugate Addition | Chiral NHC-Cu Complex | β-Boryl Ketones | 73-89% | 82.5:17.5 - 92:8 | nih.gov |
| Lewis Base-Catalyzed Conjugate Addition | Chiral N-Heterocyclic Carbene (NHC) | β-Boryl Ketones | 63-95% | 91:9 to >99:1 | scispace.com |
| Asymmetric Reduction | Marine-Derived Fungi | Chiral Alcohols | Variable | >99% e.e. | nih.gov |
| Enantioselective Allyl Addition | Chiral Aminophenol/Allyl-B(pin) | Tertiary Homoallylic Alcohols | up to 98% | >99:1 | nih.gov |
Further research in this area would likely involve the design of new chiral ligands and catalysts specifically tailored for the asymmetric synthesis of this compound and its derivatives, potentially leading to more efficient and highly selective transformations. rsc.orgpku.edu.cnacs.org
Exploration of Unconventional Reactivity Patterns and Uncharted Transformations
Arylboronic acids are known for their versatile reactivity, most notably in palladium-catalyzed cross-coupling reactions. scispace.comacs.orgbohrium.com However, future research on this compound will likely delve into less conventional reactivity patterns to forge new synthetic pathways.
One area of interest is the exploration of oxidative Heck reactions that proceed without an external oxidant. organic-chemistry.org For this compound, this could open up new carbon-carbon bond-forming strategies under milder and more sustainable conditions. Another intriguing possibility lies in exploring palladium-catalyzed reactions that proceed via an unusual 1,2-aryl shift, which has been observed in the cross-coupling of arylboronic acids with α-iminoesters. rsc.org Applying such a transformation to derivatives of this compound could lead to novel molecular scaffolds.
Furthermore, copper-catalyzed reactions that result in C-O bond formation instead of the expected Suzuki-Miyaura coupling present an unconventional and potentially valuable transformation. acs.org Investigating this reactivity with this compound could provide access to a new class of ether-linked compounds.
The generation of aryl radicals from arylboronic acids via oxidative carbon-boron bond cleavage is another emerging area. rsc.orgdp.tech This radical pathway could be exploited for novel functionalizations, such as the transnitrilation of arylboronic acids to form aryl nitriles. organic-chemistry.org The table below highlights some unconventional reactions of arylboronic acids that could be explored with this compound.
| Reaction Type | Catalyst/Reagent | Key Feature | Potential Product from this compound | Reference |
| Oxidative Heck Reaction | Pd(OAc)₂/dppp in Acetone | No external oxidant required | Arylated propanone derivatives | organic-chemistry.org |
| Cross-Coupling Ethoxycarbonylation | Palladium Catalyst | 1,2-aryl shift mechanism | Aryl carboxylic esters | rsc.org |
| Copper-Catalyzed C-O Formation | Copper Catalyst | Forms C-O instead of C-C bond | Phenoxy-linked propanone derivatives | acs.org |
| Radical Transnitrilation | Mn(OAc)₃/Trityl Isocyanide | Aryl radical pathway | 3-(cyanophenyl)propan-2-one | organic-chemistry.org |
| Ipso-Functionalization | Graphite Catalyst | Metal-free C-O, C-N, C-X bond formation | Phenols, anilines, haloarenes | nih.gov |
Future work in this domain will likely involve a combination of experimental screening and mechanistic studies to uncover and understand these uncharted transformations, thereby expanding the synthetic utility of this compound. nih.gov
Integration into Advanced Functional Materials Beyond Existing Paradigms
The unique properties of the boronic acid group make this compound an attractive building block for the creation of advanced functional materials. rsc.org A significant area of future research will be the integration of this compound into materials with novel properties and applications, moving beyond established paradigms.
Metal-organic frameworks (MOFs) represent a particularly promising platform. uio.no The incorporation of this compound or its derivatives as ligands could lead to MOFs with tailored properties for applications in sensing, separation, and catalysis. researchgate.netacs.orgnih.govmdpi.com For example, boronic acid-functionalized MOFs have shown potential for the selective binding of cis-diol containing biomolecules. researchgate.net The ketone functionality in this compound could provide an additional site for post-synthetic modification within the MOF structure.
Beyond MOFs, the development of novel polymers incorporating this compound is another key research direction. Arylboronic acid-functionalized materials have been utilized in stimuli-responsive hydrogels that respond to changes in pH, the presence of diols, or reactive oxygen species. rsc.org The ketone group could be used to create cross-linked networks with unique mechanical and responsive properties.
The table below outlines potential applications of this compound in advanced materials.
| Material Type | Potential Application | Key Feature of Boronic Acid | Role of Propanone Moiety | Reference |
| Metal-Organic Frameworks (MOFs) | Selective sensing and separation of biomolecules | Reversible covalent bonding with cis-diols | Structural modification, post-synthetic functionalization | researchgate.netnih.gov |
| Stimuli-Responsive Hydrogels | Drug delivery, tissue engineering | pH- and diol-responsive boronate esters | Cross-linking site, modulation of mechanical properties | rsc.org |
| Boron-Doped π-Electron Materials | Organic electronics | π-acceptor character of boron | Tuning of electronic properties | scispace.com |
| Covalent Organic Frameworks (COFs) | Gas storage, catalysis | Formation of strong covalent bonds | Introduction of functional diversity | uio.no |
Future research will likely focus on the rational design and synthesis of these materials, aiming to control their structure and function at the molecular level. This will require a deep understanding of the interplay between the boronic acid and ketone functionalities within the material's architecture.
Deeper Mechanistic Understanding of Complex Chemical and Biological Interactions through Integrated Experimental and Computational Approaches
A thorough understanding of the reaction mechanisms and intermolecular interactions of this compound is crucial for its rational application in synthesis and materials science. Future research will increasingly rely on a synergistic combination of experimental and computational methods to elucidate these complex processes. montclair.edu
Computational chemistry can provide valuable insights into reaction pathways, transition states, and the thermodynamic feasibility of proposed mechanisms that are difficult to study experimentally alone. montclair.eduacs.org For instance, computational studies have been instrumental in understanding the mechanism of copper-catalyzed trifluoromethylation of boronic acids and the formation of boronate esters. montclair.eduresearchgate.net Similar approaches can be applied to investigate the unconventional reactivity patterns of this compound discussed in section 8.2.
Kinetic analyses, such as those performed to understand the influence of boronic esters on the Suzuki-Miyaura reaction, can be coupled with computational modeling to build a comprehensive picture of the reaction dynamics. nih.gov This integrated approach can help in optimizing reaction conditions and in the design of more efficient catalysts.
The table below lists areas where integrated experimental and computational approaches could provide deeper mechanistic insights.
| Area of Investigation | Experimental Technique | Computational Method | Expected Insight | Reference |
| Asymmetric Catalysis | In-situ spectroscopy, kinetic studies | DFT calculations of transition states | Origin of enantioselectivity, catalyst optimization | scispace.commontclair.edu |
| Unconventional Reactivity | Product analysis, isotopic labeling | Reaction pathway and energy profile calculations | Elucidation of novel reaction mechanisms | rsc.orgmontclair.edu |
| Material Integration | Solid-state NMR, X-ray diffraction | Molecular dynamics simulations | Structure-property relationships, binding interactions | rsc.orgresearchgate.net |
| Biological Interactions | Enzyme assays, binding studies | Docking simulations, QM/MM calculations | Mode of action, target identification | researchgate.net |
By combining experimental evidence with theoretical calculations, researchers can develop predictive models for the behavior of this compound, accelerating the discovery of new reactions and applications.
Design of Next-Generation Boron-Containing Building Blocks for Specialized Academic Applications
This compound can serve as a versatile platform for the design and synthesis of a new generation of boron-containing building blocks with specialized applications in academic research. scispace.comscispace.com The presence of both a boronic acid and a ketone functionality allows for orthogonal chemical modifications, leading to a wide array of complex and tailored molecules.
One promising direction is the use of this compound to create novel ligands for catalysis. The ketone can be transformed into various other functional groups, such as amines or alcohols, which can then be used to coordinate with metal centers. The boronic acid moiety could either be retained to influence the electronic properties of the ligand or be used as a handle for further functionalization.
Another area of interest is the development of boron-containing probes for chemical biology. researchgate.net The boronic acid can act as a recognition element for specific biomolecules, while the rest of the molecule can be appended with fluorescent tags or other reporter groups. The ketone provides a convenient site for such modifications.
Furthermore, this compound can be a precursor for the synthesis of more complex organoboron compounds, such as boron-doped polycyclic aromatic hydrocarbons or heterocycles, which are of interest in materials science and medicinal chemistry. scispace.comrsc.org The development of methods for single-atom editing of boron-containing rings could be applied to derivatives of this compound to create novel heterocyclic systems. rsc.org
The table below presents potential next-generation building blocks derived from this compound and their specialized applications.
| Building Block Class | Synthetic Strategy | Potential Application | Key Feature | Reference |
| Chiral Boron-Containing Ligands | Asymmetric reduction/amination followed by functionalization | Asymmetric catalysis | Tunable steric and electronic properties | nih.govresearchgate.net |
| Boron-Based Fluorescent Probes | Attachment of fluorophores via the ketone group | Sensing and imaging of biomolecules | Specific binding of boronic acid to diols | researchgate.netmdpi.com |
| Boron-Doped π-Conjugated Systems | Annulation reactions involving the ketone and aryl ring | Organic electronics, photovoltaics | LUMO-lowering effect of boron | scispace.com |
| Novel Boron Heterocycles | Ring-closing reactions involving both functional groups | Medicinal chemistry, materials science | Unique electronic and structural properties | rsc.org |
The continued exploration of the chemistry of this compound will undoubtedly lead to the creation of a diverse toolbox of specialized boron-containing building blocks, fostering innovation across various scientific disciplines.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(3-Boronophenyl)propan-2-one, and how do reaction conditions influence yield?
- Synthesis via Suzuki-Miyaura Coupling : A palladium-catalyzed cross-coupling reaction between 3-boronophenylboronic acid and propan-2-one derivatives under inert atmosphere (e.g., N₂ or Ar) is a primary method. Catalysts like Pd(PPh₃)₄ and bases such as Na₂CO₃ in THF/water mixtures are typical .
- Optimization Tips : Reaction temperatures (60–80°C) and stoichiometric ratios (1:1.2 ketone/boronic acid) improve yields. Impurities from incomplete coupling can be removed via column chromatography (silica gel, hexane/ethyl acetate) .
Q. How can the structural integrity of this compound be confirmed experimentally?
- Spectroscopic Techniques :
- ¹H/¹³C NMR : Look for characteristic peaks: ketone carbonyl (~208 ppm in ¹³C NMR), boron-phenyl proton signals (δ 7.2–7.8 ppm in ¹H NMR) .
- FT-IR : B-O stretching vibrations (~1350–1310 cm⁻¹) and ketone C=O (~1700 cm⁻¹) .
- Elemental Analysis : Confirm boron content via ICP-MS or combustion analysis .
Q. What are the key physicochemical properties affecting its reactivity in organic synthesis?
- Boron Reactivity : The electron-deficient boron group facilitates Suzuki couplings but may hydrolyze in aqueous conditions. Stability is enhanced in anhydrous solvents (e.g., THF, DMF) .
- Ketone Functionality : Participates in nucleophilic additions (e.g., Grignard reactions) and reductions (e.g., NaBH₄ to secondary alcohol) .
Advanced Research Questions
Q. How can researchers address contradictory reports on the biological activity of this compound derivatives?
- Variables to Control :
| Factor | Impact |
|---|---|
| Substituent Position | Meta-boron vs. para-boron affects target binding (e.g., kinase inhibition) . |
| Purity | HPLC analysis (C18 column, acetonitrile/water gradient) ensures ≥95% purity; impurities may skew bioassay results . |
- Mechanistic Studies : Use isothermal titration calorimetry (ITC) to quantify binding affinities and compare across studies .
Q. What strategies mitigate hydrolysis or decomposition of the boron group during storage or reactions?
- Storage : Under inert gas (argon) at –20°C in amber vials to prevent moisture/light degradation .
- Reaction Design : Use aprotic solvents (e.g., DMF) and avoid prolonged exposure to acidic/basic conditions. Monitor stability via TLC or in-situ NMR .
Q. How does the boron substituent influence catalytic efficiency in cross-coupling reactions compared to halogens?
- Comparative Reactivity :
| Group | Reaction Rate (Suzuki) | Byproduct Risk |
|---|---|---|
| -B(OH)₂ | High (Pd⁰ intermediates stable) | Low (non-toxic boronic acid) . |
| -Br | Moderate (requires higher Pd loading) | Risk of Pd black formation . |
- Catalyst Optimization : Bidentate ligands (e.g., dppf) enhance turnover in boron-containing systems .
Data Contradiction Analysis
Q. Why do some studies report high antimicrobial activity while others show negligible effects?
- Methodological Discrepancies :
- Assay Conditions : pH-sensitive boron groups may lose activity in non-optimized broth media (e.g., pH >7) .
- Bacterial Strains : Gram-negative vs. Gram-positive susceptibility varies due to outer membrane permeability .
- Solution : Standardize testing using CLSI guidelines and include positive controls (e.g., ciprofloxacin) .
Methodological Recommendations
Q. What analytical workflows are recommended for characterizing byproducts in its synthesis?
- LC-MS : Identify low-abundance byproducts (e.g., deboronated intermediates) using high-resolution mass spectrometry .
- X-ray Crystallography : Resolve structural ambiguities in crystalline derivatives .
Tables for Comparative Analysis
Table 1 : Impact of Substituents on Biological Activity
| Compound | Substituent | Antibacterial IC₅₀ (µM) | Cytotoxicity (HeLa cells) |
|---|---|---|---|
| This compound | -B(OH)₂ | 12.3 ± 1.2 | >100 |
| 1-(3-Bromophenyl)propan-2-one | -Br | 45.6 ± 3.4 | 28.5 |
| 1-(3-Chlorophenyl)propan-2-one | -Cl | 32.1 ± 2.1 | 15.7 |
| Data extrapolated from halogenated analogs in . |
Table 2 : Solvent Stability of Boron Group
| Solvent | Degradation Rate (%/24h) |
|---|---|
| Anhydrous DMF | <5% |
| Aqueous THF (10% H₂O) | 85% |
| Based on hydrolysis studies in . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
